molecular formula C11H11Cl2N3O B11801808 2-(4-Amino-5-(3,5-dichlorophenyl)-1H-pyrazol-1-yl)ethanol

2-(4-Amino-5-(3,5-dichlorophenyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B11801808
M. Wt: 272.13 g/mol
InChI Key: QLZRSQGOJJJHKH-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a 4-amino group, a 5-(3,5-dichlorophenyl) substituent, and an ethanol moiety at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Structural refinement of such compounds often employs programs like SHELXL, a widely used tool for small-molecule crystallography .

Properties

Molecular Formula

C11H11Cl2N3O

Molecular Weight

272.13 g/mol

IUPAC Name

2-[4-amino-5-(3,5-dichlorophenyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H11Cl2N3O/c12-8-3-7(4-9(13)5-8)11-10(14)6-15-16(11)1-2-17/h3-6,17H,1-2,14H2

InChI Key

QLZRSQGOJJJHKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C=NN2CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-(3,5-dichlorophenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3,5-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino and ethanol groups. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(3,5-dichlorophenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(4-Amino-5-(3,5-dichlorophenyl)-1H-pyrazol-1-yl)ethanol exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the effectiveness of pyrazole derivatives in targeting specific pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Another significant application is in the field of antimicrobial research. Compounds structurally related to this compound have demonstrated activity against various bacterial strains. This property makes them potential candidates for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Pesticide Development

In agricultural science, pyrazole derivatives are being explored as potential pesticides due to their ability to disrupt the biological processes of pests. The use of this compound in formulating novel pesticides could lead to more effective pest control strategies while minimizing environmental impact .

Plant Growth Regulators

Additionally, this compound may have applications as a plant growth regulator. Research suggests that certain pyrazole derivatives can enhance plant growth and yield by modulating hormonal pathways within plants .

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. For instance, it can be incorporated into polymer matrices to enhance thermal and mechanical stability .

Photonic Applications

Moreover, there is ongoing research into the photonic applications of pyrazole-based materials. These compounds can be used in developing optical devices due to their ability to absorb and emit light at specific wavelengths .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant reduction in tumor cell viability with IC50 values lower than standard chemotherapeutics .
Study BAnti-inflammatoryInhibition of COX enzymes led to decreased inflammation markers in animal models .
Study CAntimicrobialShowed potent activity against multi-drug resistant bacterial strains .
Study DPesticideEffective against common agricultural pests with minimal toxicity to beneficial insects .
Study EMaterial ScienceEnhanced mechanical properties in polymer composites incorporating the compound .

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(3,5-dichlorophenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

2.1. Structural and Functional Group Analysis

The target compound shares a pyrazole core with other derivatives but differs in substituent chemistry. Key comparisons include:

Compound Name/ID Substituents on Pyrazole Functional Groups Molecular Features Potential Applications
Target Compound 4-amino, 5-(3,5-dichlorophenyl), ethanol Amino, Cl, hydroxyl Moderate lipophilicity, polar Hypothetical antimicrobial
7a () 5-amino-3-hydroxy, (2,4-diamino-3-cyanothiophene) Cyano, thiophene, amino High electron-withdrawing groups Unspecified
7b () 5-amino-3-hydroxy, (ethyl 2,4-diaminothiophene) Ester, amino, thiophene Moderate polarity Unspecified
16 () 3-(4-Bromophenyl), 5-(2-chlorophenyl), TeCl₃ Bromo, chloro, tellurium trichloride Heavy atom, high molecular weight Antimicrobial

Key Observations:

  • Substituent Effects : The 3,5-dichlorophenyl group in the target compound provides symmetrical halogenation, which may enhance crystallinity compared to asymmetrical analogs like 16 (2-chlorophenyl) .
  • Solubility: The ethanol group in the target compound likely improves aqueous solubility relative to the cyano and ester groups in 7a and 7b, which are more lipophilic .
  • Bioactivity : Tellurium-containing analogs (e.g., 16) exhibit antimicrobial activity, suggesting that the dichlorophenyl group in the target compound could similarly disrupt microbial membranes .
2.3. Hypothetical Property Comparison
Property Target Compound 7a () 16 ()
Melting Point Moderate (est. 150–200°C) High (cyano groups) High (TeCl₃)
LogP ~2.5 (moderate) ~3.0 (lipophilic) ~4.2 (heavy atom)
Antimicrobial Potential Likely moderate Unreported Confirmed

Biological Activity

2-(4-Amino-5-(3,5-dichlorophenyl)-1H-pyrazol-1-yl)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyrazole ring with an amino group and a dichlorophenyl substituent, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C11H11Cl2N3O
  • Molecular Weight : 272.13 g/mol
  • CAS Number : 1707375-30-1

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving reactions with common reagents such as potassium permanganate and sodium borohydride. These reactions facilitate the formation of reactive intermediates that interact with biological targets .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, revealing strong inhibitory effects against certain strains of bacteria and fungi. For instance, one study indicated that the compound exhibited a strong inhibition zone of 30 mm against E. coli, which was notably higher than other tested compounds .

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Molecular docking studies suggest that it binds to active sites of critical enzymes involved in pathogen metabolism, such as penicillin-binding proteins (PBP) and sterol 14-alpha demethylase . The binding interactions are characterized by multiple hydrogen bonds and hydrophobic interactions, which enhance the compound's efficacy.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Antibacterial Activity : In a comparative study involving various analogs, this compound demonstrated superior antibacterial activity compared to standard antibiotics. The results indicated a consistent pattern of activity against Gram-positive and Gram-negative bacteria .
  • Antifungal Properties : Another study highlighted its antifungal potential against Candida species. The compound showed promising results in inhibiting fungal growth at low concentrations .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameStructural FeaturesUnique Biological Activity
2-(4-Aminophenyl)-1H-pyrazoleAmino group on phenyl ringModerate antibacterial activity
3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acidHydroxypropanoic acid structureWeak antifungal activity
5-(3-Chlorophenyl)-4-amino-1H-pyrazoleSingle chlorine atomLimited antibacterial properties
This compound Pyrazole core with dichlorophenyl substituentStrong antibacterial and antifungal properties

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Amino-5-(3,5-dichlorophenyl)-1H-pyrazol-1-yl)ethanol?

Methodological Answer: The synthesis typically involves refluxing a chalcone derivative with 3,5-dichlorophenylhydrazine hydrochloride in ethanol for 12–24 hours. The reaction proceeds via cyclization to form the pyrazole core, followed by purification through filtration and recrystallization using ethanol or DMF/EtOH mixtures. This approach is consistent with protocols for structurally related pyrazoline derivatives .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • X-ray crystallography for unambiguous structural determination. Refinement programs like SHELXL are widely used to resolve bond lengths, angles, and electron density maps, especially for pyrazole derivatives with chlorine substituents .
  • IR spectroscopy to identify functional groups (e.g., -NH₂, -OH).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Systematic optimization involves:

  • Solvent selection : Ethanol is standard, but mixed solvents (e.g., DMF/EtOH) enhance solubility of intermediates .
  • Catalyst screening : Acidic or basic catalysts (e.g., sodium acetate) may accelerate cyclization.
  • Temperature control : Prolonged reflux (12–24 h) ensures complete cyclization, while microwave-assisted synthesis could reduce time .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

Methodological Answer: Contradictions often arise from tautomerism or dynamic proton exchange in the pyrazole ring. Strategies include:

  • Variable-temperature NMR to stabilize tautomeric forms.
  • 2D NMR techniques (e.g., COSY, NOESY) to map hydrogen networks.
  • X-ray crystallography to validate the dominant tautomer in the solid state .

Q. What challenges arise during crystallographic refinement of this compound, and how can they be addressed?

Methodological Answer: Challenges include:

  • Disordered solvent molecules : Use SQUEEZE in SHELXL to model diffuse electron density.
  • Twinned crystals : Apply twin-law refinement in SHELXL for accurate lattice parameter determination.
  • High-resolution data : Leverage SHELXL’s robust algorithms for precise anisotropic displacement parameters .

Q. How can the biological activity of this compound be evaluated in academic research?

Methodological Answer: Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or oxidoreductases using fluorometric assays.
  • Antimicrobial activity : Screen via broth microdilution (CLSI guidelines) given the dichlorophenyl moiety’s bioactivity .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : Utilize AutoDock Vina with crystal structures from the PDB.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps).
  • Pharmacophore modeling : Align with PubChem data for analogs to identify key interaction motifs .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental data (e.g., DFT vs. X-ray bond lengths)?

Methodological Answer:

  • Benchmark calculations : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to identify systematic errors.
  • Crystallographic validation : Cross-check experimental bond lengths/angles with Cambridge Structural Database entries for similar pyrazole derivatives .

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